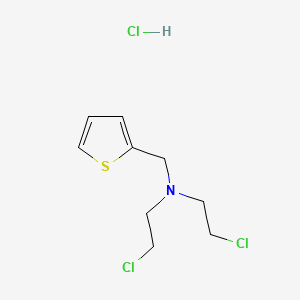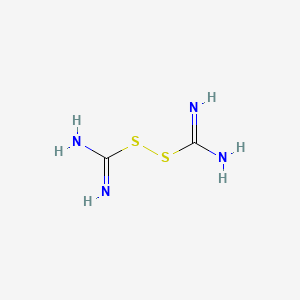
3-Mercapto-3-methyl-1-butanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of mercapto compounds like 3-Mercapto-3-methyl-1-butanol often involves complex chemical reactions, including Michael addition and reductions. For instance, optically active 1,3-mercapto alcohols can be synthesized from α,β-unsaturated ketones through a process that includes tandem Michael addition–MPV reduction and base-catalyzed elimination, highlighting a method that could be relevant to 3-Mercapto-3-methyl-1-butanol synthesis (Shiraki, H., Nishide, K., & Node, M., 2000).
Molecular Structure Analysis
Molecular structure analysis of mercapto compounds reveals specific bonding patterns and stereochemistry, crucial for understanding their chemical behavior. The study of hydrogen bonding in mercapto functionalized thiadiazoles, for example, provides insight into the structural aspects that could influence the properties and reactivity of 3-Mercapto-3-methyl-1-butanol (Hipler, F., Winter, M., & Fischer, R., 2003).
Chemical Reactions and Properties
The chemical reactions and properties of mercapto compounds are influenced by their functional groups and molecular structure. For instance, mercaptoaldehydes exhibit unique odor profiles and low perception thresholds, suggesting that the mercapto group in 3-Mercapto-3-methyl-1-butanol could contribute to distinctive chemical properties and reactivity patterns (Vermeulen, C., & Collin, S., 2002).
Physical Properties Analysis
The physical properties of mercapto compounds, including boiling points, melting points, and solubility, are key to their application and handling. While specific data on 3-Mercapto-3-methyl-1-butanol was not found, the analysis of related compounds provides a basis for predicting its physical behavior.
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, and reactivity with other substances, define the applications and safety measures for handling mercapto compounds. For example, the reactivity of mercapto acids in synthesizing quantum dots indicates the potential for 3-Mercapto-3-methyl-1-butanol to participate in complex chemical reactions and form novel materials (Ma, K., Fang, T., Bai, J., & Guo, H., 2013).
Wissenschaftliche Forschungsanwendungen
Food and Beverage Industry
MMB is known to be a key odorant in certain foods and beverages . It has been identified in passion fruit juice and is also an odorant in coffee .
Wine Making
MMB was first identified in the plant kingdom in Vitis vinifera L. cv., Sauvignon Blanc . It is known to be a key odorant in sauvignon blanc grapes .
Animal Behavior Studies
MMB is found in the urine of leopards and domestic cats, and is considered an important semiochemical in male scent-marking .
Synthesis
The compound can be produced through many methods. The most well-known reaction sequence begins with ethyl acetate, which is activated with lithium bis (trimethylsilyl)amide at the α-position and coupled with acetone to form ethyl 3-hydroxy-3-methylbutyrate. The 3-hydroxy-3-methylbutyrate is then brominated, treated with thiourea, and hydrolyzed to form 3-mercapto-3-methyl-butyric acid. The compound is then reduced with lithium aluminum hydride to form 3-mercapto-3-methylbutanol .
Flavoring Agents
MMB is used as a flavoring agent due to its unique odor profile . It has a meaty type odor and flavor , which can be used to enhance the taste of certain foods.
Aromas
MMB has been known to be used commercially as aromas for certain foods such as Sauvignon Blanc wine and coffee . MMB has also been identified in passion fruit juice along with its acetate .
Safety And Hazards
Zukünftige Richtungen
MMB is a common odorant in food and beverages, including coffee, passionfruit juice, and Sauvignon Blanc wines . It is also found in the urine of leopards and domestic cats, and is considered an important semiochemical in male scent-marking . Therefore, future research could focus on understanding the role of MMB in animal communication and exploring its potential applications in the food and beverage industry.
Eigenschaften
IUPAC Name |
3-methyl-3-sulfanylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OS/c1-5(2,7)3-4-6/h6-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCGIJAYTBMFHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187870 | |
| Record name | 3-Mercapto-3-methyl-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
186.00 °C. @ 730.00 mm Hg | |
| Record name | 3-Mercapto-3-methyl-1-butanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036149 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in water at 10 g/l at 20�C, white petrolatum at <100 g/kg at 20�C, acetone and 95% ethanol at 20�C | |
| Record name | 3-Mercapto-3-methyl-1-butanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/138/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.989 (20°) | |
| Record name | 3-Mercapto-3-methyl-1-butanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/138/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
3-Mercapto-3-methyl-1-butanol | |
CAS RN |
34300-94-2 | |
| Record name | 3-Mercapto-3-methylbutanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34300-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Mercapto-3-methyl-1-butanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034300942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Mercapto-3-methyl-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Mercapto-3-methyl-1-butanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-MERCAPTO-3-METHYL-1-BUTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1RF3LN9685 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Mercapto-3-methyl-1-butanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036149 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



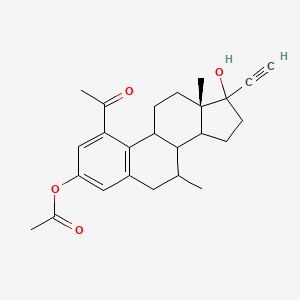
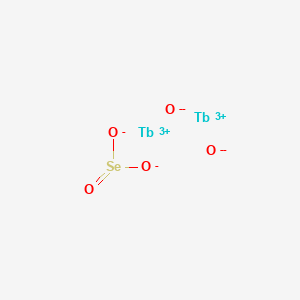
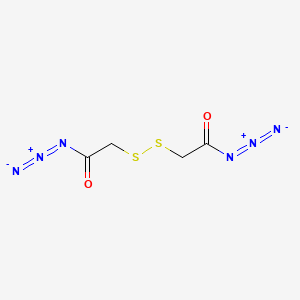
![[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] (2S,3S,4R,5S,6R)-5-acetamido-3,4,6-trihydroxyoxane-2-carboxylate](/img/structure/B1210699.png)
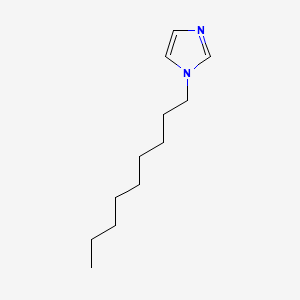
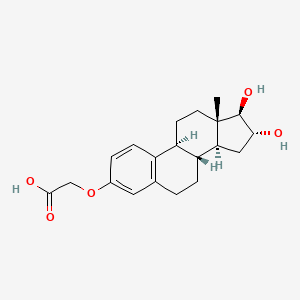
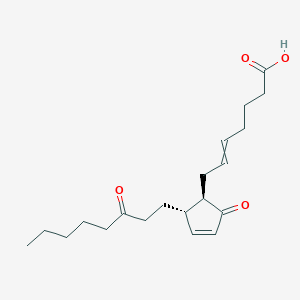
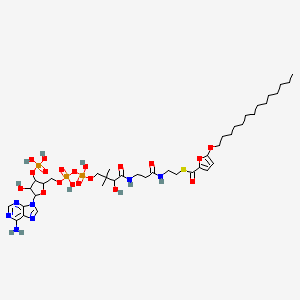
![7-Oxa-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B1210708.png)
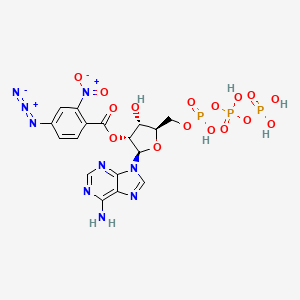
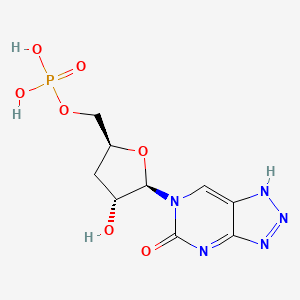
![N',N'-dimethyl-N-(1,3,7-trimethylpyrazolo[3,4-b]quinolin-4-yl)propane-1,3-diamine](/img/structure/B1210713.png)
